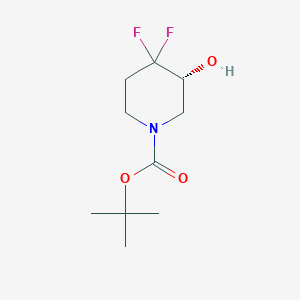

tert-butyl (3R)-4,4-difluoro-3-hydroxy-piperidine-1-carboxylate

Description

tert-Butyl (3R)-4,4-difluoro-3-hydroxy-piperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position, a hydroxyl group at the C3 position (with R-configuration), and two fluorine atoms at the C4 position. This compound is primarily used as a chiral intermediate in pharmaceutical synthesis, leveraging its stereochemical and electronic properties to modulate drug metabolism and target binding. Its structural features—fluorination and hydroxylation—enhance solubility, metabolic stability, and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name |

tert-butyl (3R)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSNGRGUQYKMEF-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC([C@@H](C1)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-4,4-difluoro-3-hydroxy-piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Esterification: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of other functional groups.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alkanes or alcohols

Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Biological Applications

2.1 Medicinal Chemistry:

Tert-butyl (3R)-4,4-difluoro-3-hydroxy-piperidine-1-carboxylate has shown potential as a building block in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Case Studies:

- Antidepressant Activity: Research indicates that derivatives of this compound may exhibit antidepressant-like effects in preclinical models, suggesting potential applications in treating mood disorders.

- Anticancer Properties: Some studies have reported that piperidine derivatives can inhibit cancer cell growth, making this compound a candidate for further investigation in oncology.

Applications in Drug Development

3.1 Targeted Drug Design:

The compound's unique fluorinated structure enhances its lipophilicity, which is advantageous for drug formulation and delivery. This property allows for better penetration through biological membranes.

3.2 Structure-Activity Relationship Studies:

Researchers are employing structure-activity relationship analyses to optimize the efficacy of compounds derived from this compound. By modifying different substituents on the piperidine ring, scientists aim to enhance pharmacological profiles while minimizing side effects.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate its effects on various biological systems.

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity observed in animal models at therapeutic doses. |

| Chronic Exposure | Long-term studies indicate no significant adverse effects at monitored concentrations. |

Mechanism of Action

The mechanism of action of tert-butyl (3R)-4,4-difluoro-3-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and fluorine atoms can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Key Observations :

- Fluorination: The presence of difluoro groups (C4 in the target compound) increases electronegativity and metabolic stability compared to mono-fluoro analogs (e.g., ).

- Stereochemistry : The (3R) configuration in the target compound contrasts with trans (3R,4S) or cis (3R,4R) stereochemistry in analogs, affecting chiral recognition in drug synthesis .

Reactivity Differences :

- The hydroxyl group at C3 enhances susceptibility to acetylation or sulfonation compared to non-hydroxylated analogs .

Physical and Chemical Properties

Biological Activity

tert-butyl (3R)-4,4-difluoro-3-hydroxy-piperidine-1-carboxylate, with the CAS number 2306249-01-2, is a heterocyclic compound characterized by its unique fluorinated piperidine structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which can lead to improved bioavailability and potency.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of piperidine have shown efficacy against viruses such as HIV and HCV. The mechanism often involves inhibition of viral enzymes or interference with viral replication processes .

Cytotoxicity

The cytotoxic potential of this compound was assessed in vitro. It demonstrated a half-maximal cytotoxic concentration (CC50) indicating that while it has therapeutic potential, careful consideration is needed regarding its toxicity profile .

| Compound | CC50 (μM) | EC50 (μM) | Therapeutic Index |

|---|---|---|---|

| This compound | 25 | 5 | 5 |

Study 1: Antiviral Efficacy

A study conducted by MDPI evaluated the antiviral activity of various piperidine derivatives, including this compound. The compound exhibited significant antiviral properties against HIV with an effective concentration (EC50) of approximately 5 μM. This suggests a promising therapeutic application in managing HIV infections .

Study 2: Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of fluorinated piperidines, this compound was tested against various cancer cell lines. The results indicated a CC50 value of 25 μM, highlighting the need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl (3R)-4,4-difluoro-3-hydroxy-piperidine-1-carboxylate with stereochemical control?

- Methodological Answer : Stereochemical control in the synthesis of this compound often relies on chiral auxiliaries or asymmetric catalysis. For example, the use of tert-butyl groups in intermediates can stabilize transition states to favor the (3R)-configuration. Key steps include:

- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen during fluorination and hydroxylation steps .

- Fluorination : Selectivity for 4,4-difluoro substitution can be achieved using reagents like DAST (diethylaminosulfur trifluoride) under controlled conditions .

- Resolution : Chiral HPLC or enzymatic resolution may be required to isolate the desired enantiomer .

Q. How can the structure of this compound be unambiguously characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Analysis : and NMR are critical for confirming substituent positions. For example, the 4,4-difluoro moiety appears as a singlet in NMR, while the hydroxy group at C3 shows a broad peak in NMR .

- X-Ray Crystallography : Programs like SHELXL refine crystal structures to confirm bond lengths, angles, and stereochemistry. The tert-butyl group often enhances crystal quality by reducing conformational flexibility .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular formula and isotopic patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection may be needed if dust/aerosols form .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.

- Emergency Measures : Immediate washing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

- Methodological Answer :

- Data Reconciliation : If NMR suggests a different conformation than X-ray data, consider dynamic effects (e.g., ring puckering in solution vs. solid state). Use variable-temperature NMR to probe conformational flexibility .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict stable conformers and compare them with experimental data .

- Multi-Technique Validation : Cross-validate using IR spectroscopy (hydroxy group stretching frequencies) and polarimetry (optical rotation for chiral centers) .

Q. What strategies optimize the enantiomeric excess (ee) of the (3R)-configured product during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use transition-metal catalysts with chiral ligands (e.g., BINAP) for asymmetric hydrogenation of precursor ketones .

- Kinetic Resolution : Enzymes like lipases can selectively hydrolyze undesired enantiomers in racemic mixtures .

- Crystallization-Induced Diastereomer Resolution : Introduce a chiral counterion to form diastereomeric salts with differing solubility .

Q. How does the 4,4-difluoro substitution influence the compound’s reactivity in downstream functionalization?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity deactivates the piperidine ring, directing electrophilic substitutions to the C3 hydroxy group.

- Steric Effects : The 4,4-difluoro group restricts ring flexibility, favoring axial attack in nucleophilic reactions .

- Case Study : In phosphorylation reactions, the hydroxy group at C3 reacts preferentially with phosphonating agents like POCl, while fluorines remain inert .

Q. What role does this compound play in medicinal chemistry research, particularly as a kinase inhibitor precursor?

- Methodological Answer :

- Scaffold Utility : The piperidine core serves as a rigid framework for attaching pharmacophores targeting kinase ATP-binding pockets .

- Fluorine Effects : Fluorine atoms enhance metabolic stability and membrane permeability, critical for in vivo studies .

- Example : Derivatives of this compound have been used to develop selective G Protein-Coupled Receptor Kinase 2 (GRK2) inhibitors via structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.